N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its unique chemical structure, which includes a chlorofluorophenyl group, a cyclopropyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the chlorofluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring.
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Formation of the dihydropyridazinone ring: This step involves the cyclization of appropriate precursors to form the dihydropyridazinone moiety.
Amidation: The final step involves the coupling of the chlorofluorophenyl intermediate with the dihydropyridazinone intermediate to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorofluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for the treatment of various diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)butanamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O2/c1-9(16(23)19-11-4-5-13(18)12(17)8-11)21-15(22)7-6-14(20-21)10-2-3-10/h4-10H,2-3H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHULFKNTZWUJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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